17-Aminogeldanamycin

Catalog No.
S530784
CAS No.
64202-81-9
M.F
C28H39N3O8
M. Wt
545.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Aminogeldanamycin

CAS Number

64202-81-9

Product Name

17-Aminogeldanamycin

IUPAC Name

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

Molecular Formula

C28H39N3O8

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)

InChI Key

XYFFWTYOFPSZRM-DZGLYLBBSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin, 17-(allylamino)-17-demethoxygeldanamycin, 17-AAG, 17-allyl-aminogeldanamycin, 17-allylamino-17-demethoxygeldanamycin, 17-allylamino-17-demethoxygeldanamycin hydroquinone, 17-allylamino-17-demethoxygeldanamycin hydroquinone salt, 17-allylamino-geldanamycin, 17-allylaminogeldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17AAG, CNF1010, IPI 493, IPI 504, IPI-493, IPI-504, IPI493, IPI504, NSC 330507, NSC-330507, retaspimycin hydrochloride, tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC

Description

The exact mass of the compound 17-Aminogeldanamycin is 545.27372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: 17-AG is a derivative of geldanamycin, a macrocyclic antibiotic produced by the bacterium Streptomyces hygroscopicus []. Researchers modified the geldanamycin structure by adding an amine group at the 17th position, resulting in 17-AG with enhanced properties [].
  • Significance: 17-AG has garnered interest due to its ability to inhibit the heat shock protein 70 (HSP70) chaperone [, ]. HSP70 plays a crucial role in cancer cell survival by aiding protein folding and preventing protein aggregation. By inhibiting HSP70, 17-AG disrupts protein homeostasis in cancer cells, leading to cell death [, ].

Molecular Structure Analysis

17-AG possesses a complex macrocyclic structure containing 14membered and 16-membered lactone rings linked by glycosidic bonds []. The key feature is the presence of a benzoquinone moiety and an aminocyclitol sugar linked to the macrocycle []. The aminocyclitol sugar harbors the amine group (NH2) at the 17th position, differentiating it from geldanamycin []. This amine group is believed to contribute to the increased potency of 17-AG compared to geldanamycin [].


Chemical Reactions Analysis

  • Synthesis: The natural production of 17-AG by Streptomyces hygroscopicus is not a well-characterized process []. However, researchers have developed semi-synthetic methods to obtain 17-AG from geldanamycin through a multi-step chemical modification process []. Due to the complexity of the synthesis, 17-AG remains a relatively rare and expensive compound.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 17-AG is limited. However, studies suggest it is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) [].

The primary mechanism of action of 17-AG involves its interaction with HSP70. 17-AG binds competitively to the ATP-binding pocket of HSP70, hindering its ability to bind ATP, a crucial step in the chaperone cycle [, ]. This disrupts protein folding and prevents HSP70 from assisting cancer cells in maintaining protein homeostasis. The accumulation of misfolded proteins triggers cellular stress pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells [, ].

17-AG exhibits significant cytotoxicity and should be handled with caution in a research setting []. In-vivo studies suggest 17-AG can cause liver and kidney toxicity at high doses []. Further research is necessary to determine its safety profile for potential therapeutic applications.

Inhibition of Heat Shock Protein 70 (HSP70)

17-AG functions by inhibiting the molecular chaperone protein, Heat Shock Protein 70 (HSP70) []. HSP70 plays a crucial role in cancer cell survival by stabilizing proteins essential for tumor growth and preventing their degradation. 17-AG disrupts this process, leading to cancer cell death [].

Targeting the IRE1α-XBP1s Pathway in Melanoma

Studies suggest that 17-AG is particularly effective against melanoma, a type of skin cancer. It selectively reduces the activity of the IRE1α-XBP1s pathway, a signaling cascade involved in the unfolded protein response (UPR) in the endoplasmic reticulum (ER) []. This pathway helps melanoma cells adapt to stress conditions. By inhibiting it, 17-AG disrupts this adaptation and promotes cancer cell death [].

Purity

>98%

XLogP3

1.3

Exact Mass

545.27372

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SLQ1AJG3VB

Other CAS

64202-81-9

Wikipedia

Ipi-493

Dates

Modify: 2023-08-15
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